MFCD18314149
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Overview
Description
MFCD18314149 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314149 involves specific reaction conditions and reagents. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (COOH-PEG@Fe3O4 NPs) synthesized using the co-precipitation technique . This method ensures the stability and effectiveness of the compound in various applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques that ensure high yield and purity. The co-precipitation technique mentioned earlier is often scaled up for industrial purposes, providing a stable and efficient production process .
Chemical Reactions Analysis
Types of Reactions
MFCD18314149 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
MFCD18314149 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, enhancing reaction rates and yields.
Biology: Employed in biological tagging and imaging due to its unique properties.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of MFCD18314149 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular components to exert its effects. The exact molecular targets and pathways can vary depending on the application and the specific conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD18314149 include other hydrophilic material-modified nanoparticles and iron oxide-based compounds. These compounds share some properties but differ in their specific applications and effectiveness .
Uniqueness
This compound stands out due to its stability, effectiveness, and versatility in various applications. Its unique synthesis method and reaction conditions contribute to its distinct properties, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-(3-aminophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-7,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSFZSQLMOGZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684618 |
Source
|
Record name | 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-54-5 |
Source
|
Record name | 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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